molecular formula C11H13N3O2S B1269226 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide CAS No. 131540-88-0

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide

Cat. No. B1269226
CAS RN: 131540-88-0
M. Wt: 251.31 g/mol
InChI Key: JPBXIPJNXUMSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide” is a heterocyclic compound that belongs to the family of benzothiazole derivatives . It is also known as “3-Piperazin-1-yl-benzo[d]isothiazole” and has the empirical formula C11H13N3S .


Molecular Structure Analysis

The molecular structure of “1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide” consists of a benzisothiazole ring attached to a piperazine ring . The molecular weight of the compound is 219.31 g/mol .


Chemical Reactions Analysis

The specific chemical reactions involving “1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide” are not detailed in the search results.


Physical And Chemical Properties Analysis

“1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide” is a yellow solid . It has a melting point of 89.0 to 93.0 °C and a predicted boiling point of 320.2±35.0 °C . The compound has a density of 1.256 and is soluble in methanol . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Treatment of Schizophrenia

Ziprasidone is indicated for the treatment of schizophrenia . It has been found to be effective in managing both positive and negative symptoms of this disorder . A study showed that low-dose Ziprasidone in combination with Sertraline was more effective in treating clinical symptoms compared to a usual dose of Ziprasidone in treatment-resistant patients with acute exacerbation of schizophrenia .

Management of Bipolar Disorder

Ziprasidone is also used in the management of bipolar disorder . It has been found to be useful in mania and mixed states, although comparative data are lacking .

Treatment of Major Depression

Ziprasidone has been used in the treatment of major depression . The combination of low-dose Ziprasidone and Sertraline showed greater reductions in the Hamilton Depression Rating Scale (HAMD) total score compared to Ziprasidone monotherapy .

Management of Acute Agitation in Schizophrenia

Ziprasidone has been used in the management of acute agitation in schizophrenic patients . Intramuscular Ziprasidone demonstrated significant and rapid reduction in agitation, and sequential oral formulation can further ensure efficacy .

Use in Special Populations

Ziprasidone has been used in special populations, including treatment-resistant patients with acute exacerbation of schizophrenia . A low dose of Ziprasidone in combination with Sertraline was found to be an effective therapy for the clinical symptoms as compared to a usual dose of Ziprasidone .

Weight Management

An attractive characteristic of Ziprasidone is its neutral effect on weight, providing patients with a non-obesogenic long-term treatment option .

Mechanism of Action

Target of Action

The primary targets of Ziprasidone (m1) are the dopamine D2 receptors and serotonin-2A (5-HT2A) receptors in the brain . These receptors play a crucial role in regulating mood, cognition, and behavior .

Mode of Action

Ziprasidone (m1) acts as an antagonist at dopamine D2 receptors and serotonin-2A (5-HT2A) receptors . This means it binds to these receptors and inhibits their activity. The inhibition of these receptors is thought to reduce excessive dopamine and serotonin neurotransmission, which is associated with the symptoms of schizophrenia and bipolar disorder .

Biochemical Pathways

It is known that the drug’s action on dopamine d2 and serotonin-2a (5-ht2a) receptors can influence several downstream effects, including the modulation of mood, cognition, and motor function .

Pharmacokinetics

For the parent compound ziprasidone, it is known that the oral bioavailability is approximately 60% . The drug is metabolized in the liver and excreted in urine and feces . The elimination half-life is about 7 to 10 hours .

Result of Action

The antagonistic action of Ziprasidone (m1) on dopamine D2 and serotonin-2A (5-HT2A) receptors results in the reduction of symptoms associated with schizophrenia and bipolar disorder . This includes both positive symptoms (such as hallucinations and delusions) and negative symptoms (such as lack of motivation and social withdrawal) .

Action Environment

The action, efficacy, and stability of Ziprasidone (m1) can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach. Moreover, factors such as the patient’s age, liver function, and the presence of other medications can influence the drug’s metabolism and excretion .

Safety and Hazards

“1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide” is classified as an irritant and is acutely toxic when ingested . It can cause skin and eye irritation . Safety measures include avoiding contact with skin and eyes, and not ingesting the compound .

properties

IUPAC Name

3-piperazin-1-yl-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c15-17(16)10-4-2-1-3-9(10)11(13-17)14-7-5-12-6-8-14/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBXIPJNXUMSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NS(=O)(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351287
Record name 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide

CAS RN

131540-88-0
Record name 3-Piperazin-1-ylbenzo[d]isothiazole 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131540-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Piperazin-1-yl)-1,2-benzothiazole-1,1-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131540880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(PIPERAZIN-1-YL)-1,2-BENZOTHIAZOLE-1,1-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE378JC4E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.